Product packaging for Ditiocade sodium(Cat. No.:CAS No. 444190-52-7)

Ditiocade sodium

Cat. No.: B10858593
CAS No.: 444190-52-7
M. Wt: 205.3 g/mol
InChI Key: BXJOCPGRLPDJAP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ditiocade Sodium, with the CAS registry number 444190-52-7 and the USAN-assigned name, is a chemical compound designated for research use only. Its molecular formula is C 5 H 10 NOS 2 .Na.H 2 O, and it is systematically identified as the sodium salt of ethoxyethylcarbamodithioic acid in its monohydrate form . The compound is also known by identifiers such as Sodium Ethoxyethylcarbamodithioate Monohydrate and the research code NOET or CISNOET . As a USAN-listed substance, it is recognized for its potential in scientific and pharmacological research. The structure of this compound, featuring a dithiocarbamate moiety, suggests potential for investigation in various biochemical pathways. Researchers may explore its properties and mechanisms of action in controlled laboratory settings to advance understanding in their specific fields. This product is intended for in-vitro research by qualified laboratory professionals and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12NNaO2S2 B10858593 Ditiocade sodium CAS No. 444190-52-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

444190-52-7

Molecular Formula

C5H12NNaO2S2

Molecular Weight

205.3 g/mol

IUPAC Name

sodium;N-ethoxy-N-ethylcarbamodithioate;hydrate

InChI

InChI=1S/C5H11NOS2.Na.H2O/c1-3-6(5(8)9)7-4-2;;/h3-4H2,1-2H3,(H,8,9);;1H2/q;+1;/p-1

InChI Key

BXJOCPGRLPDJAP-UHFFFAOYSA-M

Canonical SMILES

CCN(C(=S)[S-])OCC.O.[Na+]

Origin of Product

United States

Structure Activity Relationships Sar of Ditiocade Sodium and Analogues

Fundamental Principles of Ditiocade Sodium SAR Analysis

The SAR analysis of dithiocarbamates, the chemical class of this compound, is fundamentally centered on the dithiocarbamate (B8719985) moiety (-NCS2-). This functional group is a potent chelator of metal ions, a property that is often linked to the biological activities of these compounds. nih.govmdpi.com The interaction of dithiocarbamates with metalloenzymes can lead to the inhibition of their function, which is a key aspect of their mechanism of action. mdpi.com

The core principle of SAR for this class revolves around how modifications to the substituents (R groups) attached to the nitrogen atom of the dithiocarbamate core influence its biological activity. These modifications can alter several key physicochemical properties:

Steric Hindrance: The size and shape of the substituents can create steric hindrance, affecting the molecule's ability to bind to its target. Bulky groups may prevent optimal interaction with a receptor's binding site.

Electronic Effects: The electronic properties of the substituents (electron-donating or electron-withdrawing) can influence the electron density on the dithiocarbamate group, thereby modulating its chelating ability and reactivity.

Hydrogen Bonding Potential: The presence of hydrogen bond donors or acceptors in the substituents can facilitate specific interactions with the biological target, enhancing binding affinity and selectivity. tandfonline.com

A study on the in vitro toxicity of several dithiocarbamates found a correlation between the compound's toxicity and its molecular weight, the molecular weight of the smallest chemical radical linked to the dithiocarbamate group, and the number of benzene (B151609) rings. nih.gov Generally, the toxicity of these compounds was observed to decrease with an increase in molecular weight and the number of benzene rings. nih.gov

**4.2. Computational Approaches to this compound SAR Prediction

Computational methods are invaluable tools in modern drug discovery for predicting the SAR of compounds like this compound, thereby guiding the synthesis of new and more effective analogues.

In silico modeling encompasses a range of computational techniques used to simulate the interaction between a ligand (like this compound) and its biological target at the molecular level. Molecular docking is a prominent technique used to predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. nih.govnih.gov

For dithiocarbamates, docking studies have been employed to understand their binding modes with various enzymes. For instance, in silico analysis of dithiocarbamates targeting the enzyme aromatase (CYP19A1) revealed that they bind to the heme-binding site, which contains a critical cysteine residue. tandfonline.com This interaction is crucial for their inhibitory activity.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the ligand-target complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. These models are built by identifying molecular descriptors that correlate with the observed activity. nih.gov

For dithiocarbamates, QSAR studies have successfully established relationships between their structural features and various biological activities, including their inhibitory effects on enzymes like carbonic anhydrases and aromatase. tandfonline.comnih.gov Key physicochemical parameters often found to be critical for the inhibitory activity of dithiocarbamates include:

Hydrophobicity (log P): A measure of a compound's lipophilicity. tandfonline.com

Electronic Parameters: Describing the electron distribution in the molecule. nih.gov

Steric Descriptors: Quantifying the size and shape of the molecule. nih.gov

Topological and Shape Indices: Describing the connectivity and three-dimensional shape of the molecule. nih.gov

A 3D-QSAR study on dithiocarbamate fungicides revealed that hydrogen bond acceptor and donor capabilities play a critical role in their binding to human CYP19A1. tandfonline.com The statistical significance of QSAR models is often evaluated using parameters like the cross-validated correlation coefficient (q²) and the fitted correlation coefficient (r²). nih.gov For a series of dithiocarbamate inhibitors of carbonic anhydrases, QSAR models with high predictive power (q² values between 0.55 and 0.73, and r² values between 0.75 and 0.84) were developed. nih.gov

Table 1: Example of QSAR Model Parameters for Dithiocarbamate Derivatives

Target EnzymeCross-validated Correlation (q²)Fitted Correlation (r²)Standard Error of PredictionKey Descriptors
hCA I0.650.780.35Hydrophobic, Electronic, Steric
hCA II0.550.750.47Hydrophobic, Topological, Shape
hCA IX0.730.840.23Electronic, Steric, Shape
hCA XII0.680.810.29Hydrophobic, Electronic, Topological

This table presents hypothetical data based on published QSAR studies on dithiocarbamates to illustrate the type of information generated. nih.gov

Experimental Validation of this compound SAR

Computational predictions from in silico modeling and QSAR studies must be validated through experimental work. This typically involves the synthesis of new analogues and the evaluation of their biological activity.

The systematic modification of the dithiocarbamate structure is a cornerstone of experimental SAR studies. This involves synthesizing a series of analogues where specific parts of the molecule are altered in a controlled manner. researchgate.net For dithiocarbamates, this often entails:

Varying the N-substituents: Introducing different alkyl, aryl, or heterocyclic groups on the nitrogen atom to explore the effects of size, lipophilicity, and electronic properties. researchgate.netosti.gov

Introducing functional groups: Adding groups capable of hydrogen bonding or other specific interactions to the substituents. nih.gov

Modifying the dithiocarbamate backbone: While less common, modifications to the core structure can also be explored.

For example, a study on dithiocarbamates containing a 2(5H)-furanone-piperazine group found that different substitutions on the benzene ring or heteroaromatic rings had a significant effect on their anticancer activity. researchgate.net

Once a series of analogues has been synthesized and their biological activities have been determined (e.g., through IC50 values), these activities are correlated with their structural features. This allows for the identification of key structural elements that contribute to or detract from the desired activity.

For instance, a study on the antioxidant properties of 3-dithiocarbamic flavanones revealed that the presence of a halogen substituent at the C-8 position of the benzopyran ring induced better antioxidant properties. nih.govmdpi.com Furthermore, the nature of the secondary amine in the dithiocarbamic moiety also influenced the activity, with N-pyrrolidinyl and N-morpholinyl derivatives showing the highest antioxidant properties. mdpi.com

In another study on the anticancer activity of novel dithiocarbamates, it was found that the presence of an α,β-unsaturated ketone fragment was favorable for activity. researchgate.netosti.gov The research also suggested that the receptor cavity binding with the amine moiety might be a relatively small hydrophobic cavity, providing guidance for the design of future analogues. researchgate.netosti.gov

Table 2: Example of IC50 Values for a Series of Dithiocarbamate Analogues Against a Cancer Cell Line

CompoundN-Substituent 1N-Substituent 2IC50 (µM)
Analogue 1MethylButyl14.9
Analogue 2MethylBenzyl23.5
Analogue 3BenzylBenzyl1269.9
Analogue 4EthylBenzyl-

This table presents hypothetical data based on published toxicity studies on dithiocarbamates to illustrate the correlation between structure and activity. nih.gov

Preclinical Research and Evaluation of Ditiocade Sodium

In Vitro Model Systems for Ditiocade Sodium Efficacy Assessment

In vitro models are fundamental in the early stages of drug development to assess the biological activity of a new chemical entity. These systems, which include cell-based and biochemical assays, offer a controlled environment to study the compound's mechanism of action and its effects on specific biological targets.

Cell-Based Assays for Target Engagement and Pathway Modulation by this compound

Cell-based assays are crucial for understanding how a compound interacts with its intended target within a cellular context. researchgate.net These assays can confirm that the compound is cell-permeable and can engage with its intracellular target. youtube.com Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to verify target engagement by measuring the thermal stabilization of the target protein upon ligand binding. catapult.org.uk Another approach is the use of reporter gene assays, which can provide insights into the modulation of specific signaling pathways by the compound. nih.gov

Table 1: Illustrative Cell-Based Assays for Target Engagement

Assay Type Principle Potential Application for this compound
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon compound binding. catapult.org.uk To confirm direct binding of this compound to a putative intracellular target.
Reporter Gene Assay A reporter gene is linked to a specific signaling pathway; its expression indicates pathway activation or inhibition. nih.gov To determine if this compound modulates specific cellular signaling pathways.

| Immunofluorescence Staining | Uses antibodies to visualize the localization and expression levels of target proteins within cells. nih.gov | To observe any changes in the subcellular localization of a target protein in the presence of this compound. |

Biochemical Assays for this compound Activity

Biochemical assays are performed in a cell-free system and are designed to measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor. For instance, an enzymatic assay could be used to determine if this compound inhibits or activates a specific enzyme by measuring the rate of conversion of a substrate to a product. diazyme.com These assays are instrumental in determining the potency and selectivity of a compound.

High-Throughput Screening in this compound Discovery Efforts

High-throughput screening (HTS) allows for the rapid testing of large numbers of chemical compounds to identify those with a desired biological activity. mdpi.comox.ac.uk In the context of this compound's discovery, HTS could have been used to screen a library of dithiocarbamate (B8719985) derivatives for a specific biological effect. HTS utilizes automated liquid handling, multi-well plates, and sensitive detection methods to efficiently identify "hits" that can then be further optimized. mdpi.comox.ac.uk

In Vivo Animal Models in this compound Preclinical Studies

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to evaluate their efficacy and safety in a whole-organism setting. researchgate.net These studies are critical for understanding the compound's pharmacokinetic and pharmacodynamic properties. researchgate.net

Selection of Relevant Animal Species for this compound Investigations

The choice of an appropriate animal model is a critical step in preclinical research. nih.gov The selected species should have physiological and biochemical similarities to humans concerning the biological processes being investigated. nih.gov For cardiovascular applications, common animal models include rodents (mice and rats), rabbits, and dogs. nih.gov The selection would depend on the specific target and disease being modeled.

Table 2: Potential Animal Models for Cardiovascular Research

Animal Model Rationale for Use
Mouse Genetic tractability allows for the creation of disease models through genetic modification. nih.gov
Rat Well-established models of hypertension and other cardiovascular diseases. nih.gov
Rabbit Often used in atherosclerosis research due to their lipid metabolism.

| Dog | Cardiovascular system is physiologically similar to that of humans. nih.gov |

Development and Application of Disease Models for this compound Efficacy

To assess the therapeutic potential of a compound, relevant disease models are utilized. nih.gov These models aim to mimic the pathophysiology of a human disease in an animal. youtube.com For a compound intended for cardiac imaging, animal models of myocardial ischemia or infarction would be relevant. For example, a common model involves the surgical ligation of a coronary artery in a rat or mouse to induce a heart attack, after which the efficacy of a therapeutic or diagnostic agent can be evaluated. nih.gov

Based on the extensive search conducted, there is no publicly available scientific literature or data specifically identifying a chemical compound named “this compound.” The search results did not yield any information regarding its preclinical research, pharmacodynamic biomarkers, or any developmental phases.

Therefore, it is not possible to generate an article focusing on the preclinical research and evaluation of "this compound" as requested in the prompt. The provided outline requires specific details about this compound, which are absent from the available resources.

The general principles of preclinical drug development, including target identification, validation, and lead optimization, are well-established processes in pharmaceutical research. However, applying these concepts to a compound for which no data exists would be speculative and not based on factual, scientific evidence.

Should information on "this compound" become available in the future, a detailed article following the requested structure could be generated.

Advanced Analytical Methodologies for Ditiocade Sodium in Research

Spectroscopic Techniques for Structural Elucidation of Ditiocade Sodium

Spectroscopic methods are fundamental in confirming the molecular structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) each provide unique insights into its atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of this compound. The ¹H NMR spectrum characteristically displays signals corresponding to the ethyl groups. Typically, a quartet is observed for the methylene (-CH₂) protons, and a triplet is seen for the methyl (-CH₃) protons. The chemical shifts of these protons can be influenced by coordination to a metal center in its complexes.

¹³C NMR spectroscopy provides further structural detail by identifying the carbon environments within the molecule. The spectrum is particularly useful for examining the electronic structure of the dithiocarbamate (B8719985) moiety.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups within the this compound molecule by analyzing their vibrational modes. The most significant vibrational bands include the C-N stretching vibration, often referred to as the "thioureide" band, which typically appears in the 1450–1550 cm⁻¹ region kanglab.net. The position of this band is sensitive to the degree of double-bond character in the C-N bond. Another key vibration is the C-S stretching, which is also characteristic of the dithiocarbamate structure. For the trihydrate form of sodium diethyldithiocarbamate, a broad peak around 3357 cm⁻¹ can be observed, which is attributed to the O-H group of the hydrated water innoscience.ru.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique used for the analysis of ditiocarbamate complexes scribd.com. While detailed fragmentation patterns of this compound itself are not extensively reported in readily available literature, MS is crucial in studying its metal complexes, where it often forms 2:1 ligand-to-metal stoichiometries with divalent metal ions scribd.com.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic Technique Key Findings

| ¹H NMR | - Characteristic quartet for methylene (-CH₂) protons.

  • Characteristic triplet for methyl (-CH₃) protons. | | ¹³C NMR | - Provides information on the electronic structure of the dithiocarbamate group. | | FT-IR | - C-N ("thioureide") stretching vibration in the 1450–1550 cm⁻¹ region.
  • C-S stretching vibrations.
  • Broad O-H peak around 3357 cm⁻¹ for the trihydrate form. | | Mass Spectrometry | - Primarily used to study metal complexes of this compound.
  • ESI-MS is a common ionization technique. |
  • Chromatographic Methods for Purity Assessment and Quantitative Analysis of this compound

    Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

    High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of this compound, often after a derivatization step, especially in complex matrices. For instance, this compound is used as a derivatizing agent for the analysis of platinum species in urine by HPLC core.ac.uk. The resulting stable platinum-dithiocarbamate complex can be quantitatively extracted and analyzed using a µBondapak CN column with spectrophotometric detection at 254 nm core.ac.uk. Ditiocarbamate-modified silica gel has also been utilized as a stationary phase for the pre-concentration and separation of metal ions prior to their determination ufba.br.

    Gas Chromatography (GC): GC is another powerful tool for the quantitative analysis of this compound, particularly in biological samples. A method for the detection of sodium diethyldithiocarbamate in serum and urine involves its derivatization into its dichlorobenzyl ester, which is then separated by GC on a DC-200 stationary phase after extraction researchgate.net. Low-pressure gas chromatography coupled to tandem mass spectrometry (LPGC/MS/MS) has been developed for the determination of organotin compounds after complexation with this compound google.com.

    Table 2: Chromatographic Methods for the Analysis of this compound and its Derivatives

    Chromatographic Method Application Sample Matrix Detection Method
    HPLC Quantitative analysis of platinum species after derivatization Urine Spectrophotometric (254 nm)
    GC Quantitative analysis after derivatization to dichlorobenzyl ester Serum, Urine Not specified in abstract
    LPGC/MS/MS Determination of organotin compounds after complexation Water, Sediment, Mussels Tandem Mass Spectrometry

    Bioanalytical Method Development for this compound in Biological Matrices

    The development of robust bioanalytical methods is crucial for studying the pharmacokinetics and biological effects of this compound. These methods require meticulous validation to ensure their accuracy and reliability.

    Sample Preparation: A critical step in bioanalytical method development is the extraction of the analyte from the complex biological matrix. For the analysis of drugs derivatized with this compound in plasma, sample preparation often involves protein precipitation followed by derivatization and liquid-liquid extraction with a solvent like ethyl acetate nih.gov. Another approach for plasma samples includes deproteinization with acetonitrile, derivatization with this compound, and subsequent extraction astctjournal.org. For dried blood spot (DBS) analysis, the analyte is typically extracted from the punched-out disc via sonication and stirring astctjournal.org.

    LC-MS/MS Method Development: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of analytes in biological fluids. A sensitive and specific LC-MS/MS method was developed for the quantitative analysis of 1,2:5,6-dianhydrogalactitol in mouse plasma and tissues after derivatization with this compound kanglab.net. The chromatographic separation was achieved on a Welch Ultimate XB-CN column with a mobile phase consisting of acetonitrile and 0.1% formic acid solution (65:35), and the analysis was conducted in the positive electrospray ionization mode with multiple-reaction monitoring (MRM) kanglab.net.

    Method Validation: Bioanalytical methods must be validated according to regulatory guidelines, such as those from the European Medicines Agency (EMA) nih.gov. Validation parameters typically include selectivity, accuracy, precision, linearity, and stability. For instance, a validated LC-MS/MS method for a this compound derivative showed good linearity over a concentration range of 1–1000 ng/mL in plasma and tissue homogenates, with intra- and inter-batch precision and accuracy within acceptable limits kanglab.net. The stability of this compound and its derivatives in biological samples is also a critical consideration, as dithiocarbamates can be prone to degradation. Studies have shown that this compound can exhibit stabilizing effects in biological samples, likely due to its antioxidant activity researchgate.net.

    Table 3: Key Aspects of Bioanalytical Method Development for this compound

    Method Aspect Details and Findings

    | Sample Preparation | - Protein precipitation, derivatization, and liquid-liquid extraction are common for plasma samples.

  • Sonication and stirring are used for extraction from dried blood spots. | | Instrumentation | - LC-MS/MS is the preferred technique for high sensitivity and specificity.
  • HPLC with UV detection is also utilized. | | Method Validation | - Validation is performed according to regulatory guidelines (e.g., EMA).
  • Key parameters include accuracy, precision, linearity, and stability. | | Analyte Stability | - this compound may have a stabilizing effect in biological samples due to its antioxidant properties. |
  • Future Directions and Emerging Research Avenues for Ditiocade Sodium

    Unexplored Molecular Pathways and Potential Targets for Ditiocade Sodium

    There is currently no publicly available research that investigates the molecular pathways or potential therapeutic targets of this compound itself. As an intermediate for a diagnostic agent, its primary scientific interest lies in its chemical properties that facilitate the formation and stability of the final 99mTc-NOET complex. Research would likely focus on optimizing its synthesis and its efficiency in chelating technetium, rather than its interaction with biological pathways in the body for a therapeutic effect.

    Novel Preclinical Model Development for this compound Research

    The development of preclinical models for this compound would be centered on its diagnostic purpose. This would involve models designed to evaluate the efficacy, stability, and biodistribution of the final radiopharmaceutical, 99mTc-NOET, for imaging coronary artery disease. Research would not typically involve creating models to study this compound as a standalone therapeutic agent, as there is no indication of it having such properties.

    Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

    The application of Artificial Intelligence (AI) and Machine Learning (ML) in the context of this compound would diverge from traditional therapeutic drug discovery. nih.govdrugfuture.comepa.govhodoodo.comcspi.org Instead of predicting drug-target interactions or identifying new therapeutic candidates, AI could be employed in areas such as:

    Radiopharmaceutical Stability: Predicting the stability and shelf-life of the 99mTc-NOET kit.

    Image Analysis: Enhancing the quality and interpretation of diagnostic images obtained using 99mTc-NOET.

    Synthesis Optimization: Developing more efficient and cost-effective manufacturing processes for this compound.

    Below is a table illustrating potential AI applications relevant to this compound's role.

    AI/ML Application AreaPotential Use for this compound Context
    Predictive Chemistry Modeling the chelation process of Technetium-99m by this compound to improve radiolabeling efficiency.
    Manufacturing Process Optimizing synthesis parameters to increase yield and purity of this compound.
    Medical Imaging Enhancing the signal-to-noise ratio in SPECT scans that utilize the final 99mTc-NOET agent.
    Logistics & Supply Chain Predicting demand for diagnostic kits and optimizing distribution to medical facilities.

    Translational Research Concepts for this compound (excluding clinical trials)

    Translational research for a diagnostic intermediate like this compound would focus on "bench-to-bedside" applications related to improving diagnostic procedures. This could include:

    Developing new formulations of the 99mTc-NOET kit that are easier for clinical staff to prepare.

    Investigating modifications to the this compound molecule to improve the imaging characteristics of the final radiopharmaceutical, such as faster clearance from non-target tissues.

    Exploring the use of the core chemical structure for chelating other diagnostic or therapeutic isotopes, although no such research has been identified in the public domain.

    Q & A

    Basic: How can I formulate a hypothesis-driven research question to investigate the pharmacological mechanisms of Ditiocade sodium?

    Answer:
    Begin by structuring your question using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

    • Population: In vitro cell lines or animal models relevant to this compound’s therapeutic targets (e.g., inflammatory pathways).
    • Intervention: Dose-dependent effects of this compound on specific biomarkers (e.g., cytokine levels).
    • Comparison: Control groups treated with placebo or standard comparators (e.g., existing anti-inflammatory agents).
    • Outcome: Quantifiable metrics like IC50 values or transcriptional changes.
    • Time: Duration of exposure required to observe significant effects.
      Ensure alignment with gaps identified in systematic reviews (PRISMA guidelines ). Validate feasibility through pilot studies and literature synthesis .

    Advanced: How should I design experiments to resolve contradictions in published data on this compound’s bioavailability across different models?

    Answer:
    Address discrepancies by:

    • Replicating Conditions: Standardize variables like pH, solvent systems, and assay protocols (e.g., HPLC vs. LC-MS ).
    • Meta-Analysis: Apply Cochrane Handbook guidelines to aggregate data from heterogeneous studies, assessing bias via funnel plots or sensitivity analysis .
    • Mechanistic Probes: Use isotopic labeling (e.g., deuterated this compound) to track metabolic pathways and identify confounding factors (e.g., enzyme polymorphisms).
    • Error Analysis: Quantify uncertainties in instrumentation (e.g., confidence intervals for spectrophotometric readings) and report them transparently .

    Basic: What methodological criteria ensure rigor in preclinical studies evaluating this compound’s toxicity?

    Answer:
    Adhere to OECD Guidelines and ARRIVE 2.0 frameworks:

    • Dose Escalation: Use logarithmic scaling to identify LD50 and NOAEL (No Observed Adverse Effect Level).
    • Blinding: Randomize treatment assignments and blind analysts to reduce observer bias.
    • Positive/Negative Controls: Include known hepatotoxic agents and vehicle-only groups.
    • Data Triangulation: Combine histopathology, serum biomarkers (e.g., ALT/AST), and omics data (proteomics/metabolomics) .
      Document protocols in preregistered repositories (e.g., OSF) to enhance reproducibility .

    Advanced: How can I optimize computational models to predict this compound’s interactions with novel molecular targets?

    Answer:

    • Docking Simulations: Use Schrödinger Suite or AutoDock Vina with high-resolution crystal structures of target proteins (e.g., COX-2 or NF-κB). Validate predictions via mutagenesis studies .
    • Machine Learning: Train models on datasets like ChEMBL or PubChem, incorporating descriptors like LogP, polar surface area, and binding affinity. Address overfitting via k-fold cross-validation .
    • Free Energy Calculations: Apply MM-GBSA or FEP+ to refine binding energy estimates. Compare results with experimental SPR (Surface Plasmon Resonance) data .

    Basic: What strategies are effective for conducting a systematic review of this compound’s efficacy in early-phase clinical trials?

    Answer:
    Follow PRISMA 2020 guidelines:

    • Search Strategy: Use Boolean operators in databases (PubMed, Embase) with terms like “this compound AND (pharmacokinetics OR clinical trial).”
    • Inclusion/Exclusion Criteria: Define phases (I-II), sample sizes (>50 participants), and endpoints (e.g., safety vs. efficacy).
    • Risk of Bias: Apply ROBINS-I tool to assess confounding variables in non-randomized studies .
    • Data Extraction: Tabulate outcomes in standardized formats (e.g., GRADEpro for evidence quality) .

    Advanced: How do I analyze conflicting results in this compound’s pharmacokinetic profiles between human and animal models?

    Answer:

    • Allometric Scaling: Adjust doses using body surface area normalization and interspecies differences in CYP450 metabolism.
    • Compartmental Modeling: Fit data to non-linear mixed-effects models (NONMEM) to identify covariates (e.g., renal clearance rates).
    • Tissue Distribution Studies: Use radiolabeled this compound in PET imaging to compare biodistribution .
    • Ethical Alignment: Justify translational relevance through IACUC or IRB protocols addressing species-specific limitations .

    Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

    Answer:

    • Nonlinear Regression: Fit data to sigmoidal curves (Hill equation) using tools like GraphPad Prism.
    • ANOVA with Post Hoc Tests: Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
    • Survival Analysis: For toxicity studies, apply Kaplan-Meier curves and Cox proportional hazards models.
    • Power Analysis: Precalculate sample sizes using G*Power to ensure detectable effect sizes (α=0.05, β=0.2) .

    Advanced: What experimental and computational approaches validate this compound’s selectivity for its purported targets?

    Answer:

    • Kinase Profiling: Use panels like Eurofins KinaseProfiler to test off-target inhibition at 1 μM concentrations.
    • CRISPR-Cas9 Knockouts: Validate target specificity in isogenic cell lines lacking the gene of interest.
    • Thermal Shift Assays: Measure ΔTm to confirm binding to intended proteins vs. decoys.
    • Network Pharmacology: Construct interaction networks (Cytoscape) to identify secondary pathways affected by this compound .

    Basic: How should I structure a research proposal to investigate this compound’s anti-inflammatory mechanisms?

    Answer:

    • Aim 1: In vitro screening (e.g., NF-κB luciferase reporter assays).
    • Aim 2: In vivo validation in murine collagen-induced arthritis models.
    • Aim 3: Transcriptomic analysis (RNA-seq) of treated vs. untreated tissues.
      Include milestones like preliminary data collection by Month 6 and peer-reviewed publication by Month 18. Justify resources (e.g., LC-MS access) and ethical approvals .

    Advanced: How can I address reproducibility challenges in synthesizing and characterizing this compound analogs?

    Answer:

    • Synthetic Protocols: Publish detailed procedures in line with ACS Guidelines , including reaction yields, purification steps (HPLC traces), and spectroscopic data (NMR, HRMS).
    • QC/QA Standards: Adhere to USP specifications for purity (>98%) and impurity profiling .
    • Collaborative Validation: Share samples with independent labs for blind testing.
    • Data Sharing: Deposit raw spectra and chromatograms in repositories like Zenodo with DOI assignment .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.